
3-Bromo-2,4,5-trifluorobenzoic acid
概要
説明
3-Bromo-2,4,5-trifluorobenzoic acid is an organic compound with the molecular formula C7H2BrF3O2 and a molecular weight of 254.99 g/mol . It is characterized by the presence of a bromine atom and three fluorine atoms attached to a benzoic acid core. This compound is a white crystalline solid with a melting point of 122-123°C and a boiling point of approximately 285.9°C . It is soluble in common organic solvents such as ethanol, dichloromethane, and chloroform .
準備方法
Synthetic Routes and Reaction Conditions: 3-Bromo-2,4,5-trifluorobenzoic acid can be synthesized through the bromination of 2,4,5-trifluorobenzoic acid . The reaction typically involves the use of bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to control the reactivity of bromine and to ensure selective bromination at the desired position on the aromatic ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions: 3-Bromo-2,4,5-trifluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as coupling partners.
Major Products:
科学的研究の応用
3-Bromo-2,4,5-trifluorobenzoic acid has several applications in scientific research:
作用機序
The mechanism of action of 3-Bromo-2,4,5-trifluorobenzoic acid depends on its specific application. In the context of Suzuki-Miyaura coupling reactions, the compound acts as an electrophilic partner that undergoes oxidative addition with palladium catalysts, followed by transmetalation with boronic acids, and finally reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in its biological applications are determined by the specific structure and function of the synthesized compounds .
類似化合物との比較
2,4,5-Trifluorobenzoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-2,5,6-trifluorobenzoic acid: Similar structure but with different fluorine atom positions, leading to variations in reactivity and applications.
1-Bromo-2,4,5-trifluorobenzene: Lacks the carboxylic acid group, which affects its solubility and reactivity in different chemical reactions.
Uniqueness: 3-Bromo-2,4,5-trifluorobenzoic acid is unique due to the combination of bromine and trifluoromethyl groups on the benzoic acid core, which imparts distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of complex organic molecules and enhance its reactivity in various chemical transformations .
特性
IUPAC Name |
3-bromo-2,4,5-trifluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3O2/c8-4-5(10)2(7(12)13)1-3(9)6(4)11/h1H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVLSESGZBAPHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Br)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382533 | |
| Record name | 3-Bromo-2,4,5-trifluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104222-42-6 | |
| Record name | 3-Bromo-2,4,5-trifluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 8-bromoquinolonecarboxylic acids using 3-Bromo-2,4,5-trifluorobenzoic acid?
A: The synthesis of 8-bromoquinolonecarboxylic acids, a class of compounds with potential biological activity, is significantly improved by using this compound as a key intermediate [, ]. This method offers a more efficient and practical approach compared to previously available procedures.
Q2: What is the synthetic route for preparing 8-bromoquinolonecarboxylic acids from this compound?
A2: The synthesis involves several steps:
- Preparation of this compound (3): This compound is synthesized in two steps from a known oxazoline [].
- Formation of the Borate Ester (8): this compound is then used to form the borate ester, which serves as a crucial intermediate [].
- Conversion to 8-bromoquinolonecarboxylic acids (10a-10d): The borate ester (8) is further reacted to obtain a series of 8-bromo-4-oxo-3-quinolinecarboxylic acids (10a-10d) [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
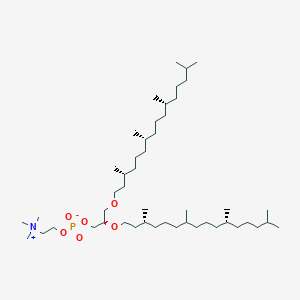
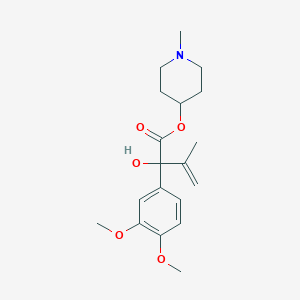
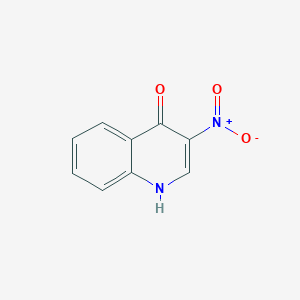
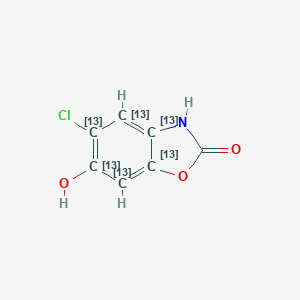


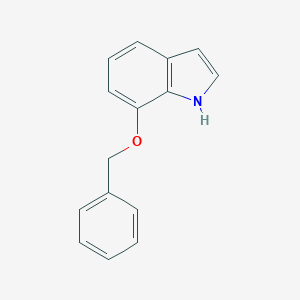
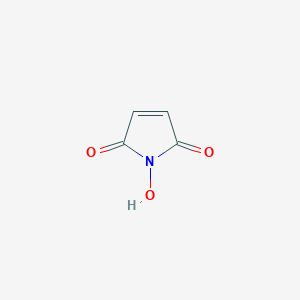

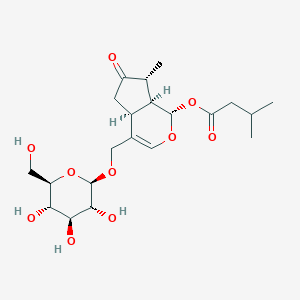
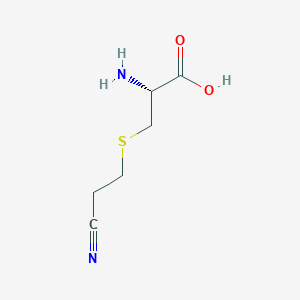
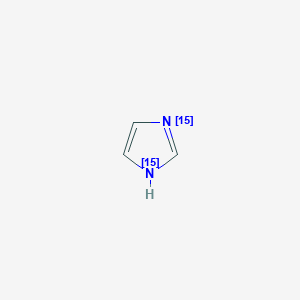
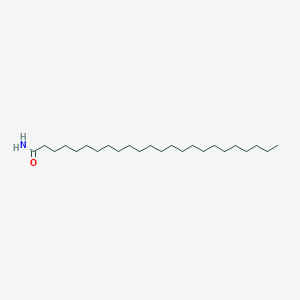
![[(E,3R,4R,5R,9S,10R)-1-[Formyl(methyl)amino]-11-[(10S,16R,20R,21S,22R,24Z)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B21269.png)
